2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Overview
Description
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It features a bromine atom and an ethoxy group attached to a benzene ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine typically involves the bromination of 2-ethoxyphenylacetic acid followed by amination. The process can be summarized as follows:
Bromination: 2-Ethoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the benzene ring.
Amination: The brominated intermediate is then subjected to a reductive amination reaction using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines, typically in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: De-brominated phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand the interaction of phenethylamine derivatives with biological receptors.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine
- 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring, which can influence its reactivity and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFABPLGJJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599347 | |
Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893581-54-9 | |
Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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